N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Description
N-[(2E)-5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring fused with a thiazole-carboxamide moiety. The benzyl substituent at the 5-position of the thiadiazole and the isopropylamino group on the thiazole are critical for its stereoelectronic profile and biological interactions.
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-10(2)17-15-18-12(9-23-15)14(22)19-16-21-20-13(24-16)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,18)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCFEESTYCTZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the thiadiazole and thiazole rings through cyclization reactions. Common reagents used in these reactions include sulfur, hydrazine, and various amines. The reaction conditions usually involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels. Solvents like ethanol, methanol, and acetonitrile are often used to facilitate these reactions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and thiazole moieties exhibit notable antimicrobial properties. For instance, derivatives similar to N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide have been tested against various bacterial strains. In a study where similar compounds were synthesized, they demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria at concentrations of 50 μg/well and 100 μg/well .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 12a | 24 | Staphylococcus aureus |
| 12b | 10 | Escherichia coli |
| 12c | 16 | Proteus vulgaris |
Anticancer Properties
Compounds with thiadiazole rings have also shown promise in anticancer research. A study highlighted the synthesis of thiazolidine derivatives that exhibited antiproliferative activity against various cancer cell lines including MDA-MB-231 and HCT116 . The structure of this compound suggests potential efficacy against cancer due to its ability to interact with biological targets involved in cell proliferation.
Agricultural Applications
Pesticidal Activity
The compound's structural features may confer pesticidal properties. Similar compounds have been evaluated for their effectiveness as fungicides and herbicides. The presence of the thiazole and thiadiazole rings is known to enhance biological activity against plant pathogens . Studies have indicated that modifications in these structures can lead to increased efficacy in pest control.
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of this compound can be achieved through various multicomponent reaction strategies. Recent advancements include microwave-assisted synthesis which improves yield and reduces reaction time .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The introduction of different substituents on the thiadiazole and thiazole rings can significantly alter its pharmacological profile. For example, studies have shown that varying the benzyl group can enhance antimicrobial efficacy .
Mechanism of Action
The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Biological Activity
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Thiadiazole Ring : Utilizing appropriate reagents to construct the thiadiazole framework.
- Introduction of the Benzyl Group : This step enhances the lipophilicity and biological activity.
- Formation of the Thiazole Ring : A critical step for imparting biological properties.
- Coupling with Propan-2-ylamine : This final step yields the target compound.
Anticancer Activity
Research has demonstrated that compounds containing thiadiazole and thiazole moieties exhibit potent anticancer activity. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM depending on substituents and structural modifications .
Antimicrobial Activity
Thiadiazole derivatives have been reported to possess substantial antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups at specific positions enhances this activity. For example, compounds with chloro or bromo substitutions have shown increased efficacy against various bacterial strains .
Antioxidant Potential
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress-related damage in cells. Studies indicate that derivatives with hydroxyl or methoxy groups exhibit enhanced antioxidant capabilities .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Electron-withdrawing (Cl/Br) | Para | Increased antimicrobial activity |
| Electron-donating (-OCH₃/-OH) | Para | Enhanced anticancer and antioxidant potential |
These findings suggest that careful modification of substituents can optimize the pharmacological profiles of thiadiazole derivatives.
Case Studies
Several studies highlight the effectiveness of thiadiazole derivatives in clinical settings:
- Study on Anticancer Effects : A study evaluated a series of thiadiazole derivatives against MCF-7 cells, showing a correlation between specific substitutions and increased cytotoxicity .
- Antimicrobial Efficacy : Research demonstrated that compounds with halogenated phenyl groups exhibited broad-spectrum antimicrobial activity against both bacterial and fungal strains .
- Antioxidant Studies : The antioxidant capacity was assessed using DPPH radical scavenging assays, revealing that certain derivatives significantly reduced oxidative stress markers in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
